molecular formula C5H6Br2 B020152 1-(2,2-Dibromoethenyl)cyclopropane CAS No. 122244-78-4

1-(2,2-Dibromoethenyl)cyclopropane

Cat. No.: B020152
CAS No.: 122244-78-4
M. Wt: 225.91 g/mol
InChI Key: LRBNUEQKNNQJFJ-UHFFFAOYSA-N
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Description

1-(2,2-Dibromoethenyl)cyclopropane (1,2-DBE) is an organic compound belonging to the class of cyclopropanes. It is an alkylating agent, which is capable of reacting with a variety of nucleophiles, such as amines, thiols, and alcohols. 1,2-DBE has been widely studied due to its potential applications in a variety of fields, including industrial synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

  • Drug Development : The cyclopropyl ring, which is a core component of 1-(2,2-Dibromoethenyl)cyclopropane, is known to enhance potency, reduce off-target effects, and improve drug development by addressing multiple roadblocks. This makes it a versatile player in preclinical/clinical drug molecules (Talele, 2016).

  • Synthesis of Lead-like Compounds : The compound has been used in the cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, which allows for the diverse synthesis of lead-like compounds, fragments, and building blocks for drug discovery (Chawner et al., 2017).

  • Synthetic Applications : A novel synthetic approach involving 1-donor substituted cyclopropanes with ethynyl, vinyl, and carbonyl groups offers unprecedented synthetic potential, highlighting the versatility of cyclopropane derivatives in chemical synthesis (Salaün, 1988).

  • Biological Activities : Cyclopropane derivatives exhibit diverse biological properties, including enzyme inhibition, insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antibacterial, antitumor, and antiviral activities. This highlights their potential in various biological and medicinal applications (Salaün, 2000).

  • Building Blocks for Fine Chemicals : The synthesis of cyclopropyl halides through iron-catalyzed methods offers an environmentally friendly and simple method for preparing key building blocks for various fine chemicals, agrochemicals, and pharmaceuticals (Grupe & von Wangelin, 2013).

  • Regiospecific Synthesis : Doubly activated cyclopropanes, potentially including this compound, can be used as synthetic precursors for the regiospecific synthesis of densely functionalized compounds, indicating its utility in advanced organic synthesis (Wurz & Charette, 2005).

Safety and Hazards

“1-(2,2-Dibromoethenyl)cyclopropane” is considered hazardous. It is a flammable liquid and vapor, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

1-(2,2-Dibromoethenyl)cyclopropane is a chemical compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known to be an intermediate in the synthesis of Efavirenz-d4

Biochemical Pathways

As it is an intermediate in the synthesis of Efavirenz-d4 , it may be involved in the pathways related to the action of Efavirenz-d4.

Result of Action

As it is an intermediate in the synthesis of Efavirenz-d4 , its effects may be related to the action of Efavirenz-d4.

Properties

IUPAC Name

2,2-dibromoethenylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBNUEQKNNQJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383156
Record name 1-(2,2-DIBROMOETHENYL)CYCLOPROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122244-78-4
Record name 1-(2,2-DIBROMOETHENYL)CYCLOPROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,2-Dibromoethenyl)cyclopropane
Reactant of Route 2
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1-(2,2-Dibromoethenyl)cyclopropane
Reactant of Route 3
1-(2,2-Dibromoethenyl)cyclopropane

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